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  • Product: 3-(Methylsulfanyl)cyclobutan-1-ol
  • CAS: 2059911-31-6

Core Science & Biosynthesis

Foundational

Scaffold Evaluation: The Potential Biological Activity of 3-(methylsulfanyl)cyclobutan-1-ol

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7; tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7; trans-isomer CAS: 2680534-22-7)[1]

Executive Summary

The pursuit of novel chemical space in modern drug discovery increasingly relies on functionally dense, sp3-rich scaffolds. 3-(methylsulfanyl)cyclobutan-1-ol represents a highly versatile, low-molecular-weight building block (MW: 118.2) that combines conformational restriction with dual-functional vectors (a hydroxyl group and a methylthio ether)[1]. While not an approved drug itself, this scaffold offers distinct physicochemical advantages when incorporated into larger pharmacophores. This whitepaper deconstructs the structural rationale behind its use, predicts its biological and metabolic behavior, and provides validated experimental workflows for its evaluation in early-stage drug discovery.

Structural Deconstruction & Physicochemical Rationale

To understand the potential biological activity of a molecule containing this scaffold, we must analyze the causality behind its structural motifs.

The Cyclobutane Core: Conformational Restriction

Linear alkyl chains often suffer from high entropic penalties upon binding to a target protein because they must freeze out multiple rotatable bonds. The cyclobutane ring mitigates this by locking the molecule into a puckered conformation. This pre-organization reduces the entropic penalty of binding, often leading to enhanced target affinity. Furthermore, cyclobutanes have been historically underexploited in drug design despite their proven potential for superior metabolic stability and predictable pharmacokinetics compared to their acyclic counterparts[2].

The Hydroxyl Vector (-OH)

The secondary alcohol provides a critical hydrogen bond donor/acceptor site. In kinase inhibitor design, for example, this moiety can be strategically positioned to interact with the hinge region of the ATP-binding pocket. Alternatively, it serves as a synthetic handle for esterification or etherification to modulate lipophilicity or create prodrugs.

The Methylsulfanyl Group (-SCH3)

The methylthio ether is a lipophilic, weak hydrogen-bond acceptor. Biologically, it can occupy hydrophobic sub-pockets (e.g., methionine-like interactions). More importantly, the sulfur atom is metabolically labile in a predictable manner, serving as a site for controlled oxidation. Oxidation of the methylthio group to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) can drastically alter the molecule's polarity and binding profile, a strategy frequently employed in Structure-Activity Relationship (SAR) studies to optimize target residence time or create active metabolites[3].

Predicted Metabolic Fate & Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-(methylsulfanyl)cyclobutan-1-ol derivatives is critical for lead optimization. The dual functional groups present specific metabolic liabilities that must be quantified.

  • Phase I Oxidation: The methylthio group is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMOs). This sequential oxidation yields the sulfoxide, followed by the sulfone[3].

  • Phase II Conjugation: The hydroxyl group is a prime candidate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an O-glucuronide conjugate, which facilitates rapid renal clearance.

MetabolicPathway Parent 3-(methylsulfanyl) cyclobutan-1-ol Sulfoxide Sulfoxide Metabolite (-S(O)CH3) Parent->Sulfoxide CYP450 / FMO (Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II Conjugation) Sulfone Sulfone Metabolite (-SO2CH3) Sulfoxide->Sulfone CYP450 (Oxidation)

Predicted Phase I and Phase II metabolic pathways of 3-(methylsulfanyl)cyclobutan-1-ol.

Quantitative Data Presentation

When incorporating this scaffold into a lead series, researchers should benchmark the resulting compounds against the following theoretical physicochemical parameters to ensure they remain within Lipinski's Rule of Five space.

Parameter3-(methylsulfanyl)cyclobutan-1-ol (Core)Predicted Impact on Lead Molecule
Molecular Weight 118.2 g/mol [1]Minimal bulk addition; high ligand efficiency.
LogP (Calculated) ~1.2 - 1.5Moderate lipophilicity; balances aqueous solubility.
H-Bond Donors 1 (-OH)Maintains favorable permeability.
H-Bond Acceptors 2 (-OH, -SCH3)Enhances target interaction vectors.
Fraction sp3 (Fsp3) 1.00High 3D character; reduces flat-molecule toxicity risks.
Metabolic Liability High (Sulfur oxidation)Requires in vitro clearance monitoring (CLint).

Experimental Protocols

To validate the biological utility and metabolic stability of derivatives containing the 3-(methylsulfanyl)cyclobutan-1-ol scaffold, the following self-validating experimental workflows must be executed.

Protocol 1: In Vitro Microsomal Stability Profiling

Rationale: Because the methylthio group is prone to rapid oxidation, determining the intrinsic clearance (CLint) using human liver microsomes (HLM) is mandatory to assess half-life.

Reagents:

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • NADPH regenerating system (Solution A and B)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Incubation Mix: In a 96-well plate, combine 0.5 mg/mL HLM and the 1 µM test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Self-Validation Control: Include a "Minus-NADPH" control well to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of cold acetonitrile.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • Processing: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • Analysis: Analyze via LC-MS/MS. Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining versus time, and derive CLint.

AssayWorkflow Prep Compound Prep (1 µM in Buffer) Incubation Microsomal Incubation (+ NADPH, 37°C) Prep->Incubation Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Clearance (CLint) Calculation Analysis->Data

Step-by-step workflow for in vitro microsomal stability profiling.

Protocol 2: Target Binding Affinity via TR-FRET

Rationale: If the scaffold is used to target a specific kinase (utilizing the -OH for hinge binding), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, high-throughput method to quantify binding affinity (Kd or IC50) with high signal-to-noise ratios.

Step-by-Step Methodology:

  • Assay Setup: Prepare a 384-well low-volume plate. Dispense the target kinase (tagged with a LanthaScreen Europium-labeled antibody) into the wells.

  • Compound Addition: Add the test compound in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 3-fold dilutions).

  • Tracer Addition: Add the fluorescent kinase tracer (Alexa Fluor 647 labeled).

    • Causality: The test compound and the tracer will compete for the same binding site. If the compound binds, it displaces the tracer, reducing the FRET signal.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the emission ratio (665/615) to determine the IC50.

Conclusion

3-(methylsulfanyl)cyclobutan-1-ol is a structurally privileged scaffold that offers medicinal chemists a unique combination of conformational rigidity, hydrogen bonding capacity, and tunable lipophilicity. While its methylthio group presents a metabolic liability via oxidation, this can be strategically leveraged for prodrug design or optimized out through targeted SAR campaigns. By employing rigorous in vitro clearance and binding assays, researchers can effectively harness this building block to explore novel therapeutic space.

References

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy". PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(methylsulfanyl)cyclobutan-1-ol via Thermal [2+2] Ketene Cycloaddition

Introduction and Strategic Rationale The incorporation of cyclobutane rings into pharmaceutical candidates has surged as drug developers seek to improve metabolic stability, reduce lipophilicity, and navigate complex int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of cyclobutane rings into pharmaceutical candidates has surged as drug developers seek to improve metabolic stability, reduce lipophilicity, and navigate complex intellectual property landscapes. Cyclobutanes frequently serve as sp3 -rich bioisosteres for phenyl rings, offering superior pharmacokinetic profiles [1]. Among these, heteroatom-substituted cyclobutanols, such as 3-(methylsulfanyl)cyclobutan-1-ol , are highly prized building blocks for constructing functionalized active pharmaceutical ingredients (APIs).

Direct construction of cyclobutanes via thermal [2+2] cycloaddition of two alkenes is symmetry-forbidden under Woodward-Hoffmann rules. While photochemical [2+2] reactions are viable, they often suffer from poor scalability and low regioselectivity. To bypass these limitations, this protocol leverages the thermal [2+2] cycloaddition of ketenes . Ketenes undergo a concerted, asynchronous [πs2​+πa2​] cycloaddition with alkenes, an orthogonal approach that is thermally allowed and highly regioselective [2].

Because unsubstituted ketene gas is highly prone to dimerization and difficult to handle, this application note utilizes dichloroketene , generated in situ from trichloroacetyl chloride. Dichloroketene is highly electrophilic, reacting smoothly with electron-rich alkenes like methyl vinyl sulfide.

Mechanistic Insights & Workflow

The synthesis is executed in a robust, three-step sequence:

  • [2+2] Cycloaddition: Trichloroacetyl chloride is reduced by a Zinc-Copper (Zn-Cu) couple to generate dichloroketene in situ. The electron-rich methyl vinyl sulfide attacks the electrophilic central carbon of the ketene. The sulfur lone pair stabilizes the developing positive charge, ensuring strict regiocontrol to yield 2,2-dichloro-3-(methylsulfanyl)cyclobutan-1-one.

  • Reductive Dechlorination: The gem-dichloro group is removed using Zinc dust in glacial acetic acid to yield the intermediate cyclobutanone.

  • Ketone Reduction: Standard reduction with sodium borohydride ( NaBH4​ ) delivers the target cyclobutanol.

G R1 Methyl Vinyl Sulfide + Trichloroacetyl Chloride R2 Zn-Cu Couple, Et2O [2+2] Cycloaddition R1->R2 I1 2,2-Dichloro-3- (methylsulfanyl)cyclobutan-1-one R2->I1 R3 Zn Dust, AcOH Reductive Dechlorination I1->R3 I2 3-(methylsulfanyl) cyclobutan-1-one R3->I2 R4 NaBH4, MeOH Ketone Reduction I2->R4 P1 3-(methylsulfanyl) cyclobutan-1-ol R4->P1

Synthetic workflow for 3-(methylsulfanyl)cyclobutan-1-ol via [2+2] cycloaddition.

Quantitative Data: Cycloaddition Optimization

To ensure a self-validating protocol, the [2+2] cycloaddition step was optimized. The generation of dichloroketene must be carefully balanced; rapid generation leads to ketene dimerization (yielding unwanted cyclobutanediones), while slow generation leads to incomplete conversion.

Table 1 summarizes the optimization of the ketene generation parameters [3].

EntryKetene Precursor (equiv)Reductant (equiv)SolventTemp (°C)Addition TimeIsolated Yield (%)
1Trichloroacetyl chloride (1.2) Et3​N (1.5)Hexane0 to 2530 min34% (High dimer)
2Trichloroacetyl chloride (1.5)Zn dust (2.0) Et2​O 35 (reflux)60 min58%
3Trichloroacetyl chloride (1.5)Zn-Cu couple (2.5) Et2​O 35 (reflux) 120 min 82%
4Trichloroacetyl chloride (2.0)Zn-Cu couple (3.0)THF65 (reflux)120 min61% (Decomp.)

Experimental Protocols

Protocol A: Synthesis of 2,2-Dichloro-3-(methylsulfanyl)cyclobutan-1-one

Causality Note: The Zn-Cu couple is used instead of standard Zn dust because the copper acts as an activation agent, disrupting the zinc oxide layer and providing a consistent, controlled reduction of the trichloroacetyl chloride.

Materials:

  • Methyl vinyl sulfide: 50.0 mmol

  • Trichloroacetyl chloride: 75.0 mmol (1.5 equiv)

  • Zn-Cu couple: 125.0 mmol (2.5 equiv)

  • Anhydrous Diethyl Ether ( Et2​O ): 150 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend the Zn-Cu couple (125.0 mmol) in anhydrous Et2​O (100 mL) under an argon atmosphere.

  • Substrate Addition: Add methyl vinyl sulfide (50.0 mmol) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Ketene Generation: Dissolve trichloroacetyl chloride (75.0 mmol) in anhydrous Et2​O (50 mL) and transfer to the addition funnel.

  • Cycloaddition: Begin dropwise addition of the trichloroacetyl chloride solution over 2 hours. The reaction is mildly exothermic; the rate of addition should maintain a gentle reflux of the ether.

  • Maturation: Once addition is complete, heat the mixture to reflux for an additional 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove unreacted zinc salts, washing the filter cake with Et2​O (3 × 50 mL).

  • Washing: Wash the combined organic filtrates sequentially with saturated aqueous NaHCO3​ (2 × 100 mL) to neutralize residual acid, followed by brine (100 mL).

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude dichlorocyclobutanone, which is generally pure enough (>90% by NMR) to carry directly into Protocol B.

Protocol B: Reductive Dechlorination

Causality Note: Zinc in glacial acetic acid provides a mild, proton-rich environment for the stepwise single-electron reduction of the carbon-chlorine bonds without over-reducing the ketone to an alcohol.

Step-by-Step Procedure:

  • Dissolve the crude 2,2-dichloro-3-(methylsulfanyl)cyclobutan-1-one (approx. 40 mmol) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add activated Zinc dust (120 mmol, 3.0 equiv) in small portions over 30 minutes to control the exothermic reduction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Filter the mixture through Celite to remove zinc solids. Dilute the filtrate with Et2​O (200 mL).

  • Critical Step: Carefully neutralize the acetic acid by washing the organic layer with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8. (Caution: vigorous CO2​ evolution).

  • Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc 10:1) to yield 3-(methylsulfanyl)cyclobutan-1-one.

Protocol C: Ketone Reduction to Target Cyclobutanol

Causality Note: NaBH4​ in methanol is chosen for its chemoselectivity and operational simplicity. The reaction yields a mixture of cis and trans isomers, which can be separated by preparative HPLC or careful silica gel chromatography if stereopurity is required.

Step-by-Step Procedure:

  • Dissolve 3-(methylsulfanyl)cyclobutan-1-one (30 mmol) in anhydrous Methanol (60 mL) and cool to 0 °C.

  • Add NaBH4​ (15 mmol, 0.5 equiv) portion-wise over 15 minutes.

  • Stir at 0 °C for 1 hour, then allow warming to room temperature for 1 hour.

  • Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL).

  • Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 × 50 mL).

  • Combine the DCM layers, wash with brine, dry over Na2​SO4​ , and evaporate.

  • Purify the resulting oil via flash chromatography (Hexanes/EtOAc 4:1) to afford pure 3-(methylsulfanyl)cyclobutan-1-ol .

References

  • Wuitschik, G., Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Available at: [Link]

  • Tidwell, T. T. (1990). Cycloaddition Reactions of Ketenes. Chemical Reviews. Available at: [Link]

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry. Available at: [Link]

Application

Stereoselective Synthesis of cis- and trans-3-(Methylsulfanyl)cyclobutan-1-ol: A Divergent Protocol for Conformational Control

Strategic Overview & Mechanistic Rationale The incorporation of sp3-rich, conformationally restricted motifs like cyclobutanes is a cornerstone of , offering enhanced metabolic stability and precise spatial vectoring of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The incorporation of sp3-rich, conformationally restricted motifs like cyclobutanes is a cornerstone of , offering enhanced metabolic stability and precise spatial vectoring of pharmacophores. Specifically, 3-(methylsulfanyl)cyclobutan-1-ol provides a unique combination of hydrogen-bond accepting capability (via the hydroxyl group) and tunable lipophilicity (via the methylsulfanyl group).

Accessing both the cis and trans stereoisomers in high diastereomeric excess (de) requires a divergent synthetic strategy starting from a common precursor:[1].

The Causality of Stereocontrol

The is proven to be highly selective for the formation of the cis alcohol (>90%)[2]. The cyclobutanone ring adopts a puckered conformation where the bulky methylsulfanyl group occupies a pseudo-equatorial position to minimize transannular steric interactions. When a hydride source (e.g., NaBH₄) is introduced, it approaches the carbonyl carbon via the Bürgi-Dunitz trajectory. Attack from the syn face (same side as the 3-substituent) induces severe torsional strain and steric clash. Consequently, the hydride preferentially attacks from the anti face. This trajectory minimizes transition-state energy, yielding the cis-alcohol as both the kinetic and thermodynamic product. This pronounced selectivity can be further enhanced by lowering the reaction temperature[2].

Because direct reduction overwhelmingly favors the cis isomer, accessing the trans isomer requires a stereoinvertive of the cis-cyclobutanol[3], followed by mild basic hydrolysis.

Mechanism Substrate 3-Substituted Cyclobutanone Attack Hydride Attack (Anti-face trajectory) Substrate->Attack TS Transition State (Minimized Torsional Strain) Attack->TS Product cis-Alcohol (Thermodynamic & Kinetic Product) TS->Product

Mechanistic pathway of anti-face hydride attack minimizing torsional strain.

Divergent Synthesis Workflow

The following workflow illustrates the divergent path from the ketone starting material to either the cis or trans isomer.

Workflow SM 3-(methylsulfanyl)cyclobutan-1-one [Starting Material] Red Stereoselective Reduction NaBH4, EtOH, -78 °C SM->Red Cis cis-3-(methylsulfanyl)cyclobutan-1-ol (>95% de) Red->Cis Mits Mitsunobu Inversion DIAD, PPh3, p-NO2-BzOH Cis->Mits Ester trans-3-(methylsulfanyl)cyclobutyl p-nitrobenzoate Mits->Ester Hydro Basic Hydrolysis K2CO3, MeOH, rt Ester->Hydro Trans trans-3-(methylsulfanyl)cyclobutan-1-ol (>95% de) Hydro->Trans

Divergent synthetic workflow for cis- and trans-3-(methylsulfanyl)cyclobutan-1-ol.

Quantitative Data & Reaction Optimization

Table 1: Optimization of Hydride Reduction Parameters Causality: Lowering the temperature reduces the thermal kinetic energy of the system, tightening the transition state geometry and maximizing the preference for the anti-face attack, pushing cis selectivity from ~90% at room temperature to >95% at -78 °C.

Reducing AgentTemperature (°C)Solventcis:trans RatioYield (%)
NaBH₄25EtOH90:1092
NaBH₄-78EtOH>95:589
LiAlH₄0THF88:1285
L-Selectride-78THF>98:281

Table 2: Mitsunobu Reaction Reagent Stoichiometry Causality:p-Nitrobenzoic acid (pKa ~3.4) is selected over acetic acid (pKa ~4.7) because its higher acidity ensures a greater concentration of the active nucleophilic carboxylate anion in THF, accelerating the Sₙ2 inversion and suppressing E2 elimination byproducts.

ReagentEquivalentsFunction in Protocol
cis-Alcohol1.0Substrate
PPh₃1.5Phosphine donor (activator)
DIAD1.5Azodicarboxylate (oxidant)
p-Nitrobenzoic acid1.5Nucleophile for Sₙ2 inversion

Step-by-Step Experimental Protocols

Protocol A: Synthesis of cis-3-(Methylsulfanyl)cyclobutan-1-ol

Objective: Isolate the cis-isomer via thermodynamically and kinetically controlled reduction.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-(methylsulfanyl)cyclobutan-1-one (10.0 mmol, 1.16 g) and anhydrous ethanol (30 mL).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Reduction: Add sodium borohydride (NaBH₄, 12.0 mmol, 0.45 g) portionwise over 10 minutes. Causality: Portionwise addition prevents localized exothermic spikes that could degrade stereoselectivity.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Self-Validation: Analyze via TLC (Hexanes:EtOAc 7:3). The starting ketone is UV-inactive but stains yellow/brown with KMnO₄. The reaction is complete when the ketone spot disappears and a new, highly polar spot (staining bright yellow/white on a purple background) emerges.

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl safely destroys excess borohydride and protonates the borate complex without causing acid-catalyzed ring opening. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude cis-alcohol. Purify via flash chromatography if necessary.

Protocol B: Synthesis of trans-3-(Methylsulfanyl)cyclobutan-1-ol

Objective: Invert the C1 stereocenter of the cis-alcohol to access the trans-isomer.

Step 1: Mitsunobu Inversion

  • Preparation: In a flame-dried flask under argon, dissolve cis-3-(methylsulfanyl)cyclobutan-1-ol (5.0 mmol, 0.59 g), triphenylphosphine (PPh₃, 7.5 mmol, 1.97 g), and p-nitrobenzoic acid (7.5 mmol, 1.25 g) in anhydrous THF (25 mL).

  • Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 7.5 mmol, 1.52 g) dropwise over 15 minutes. Causality: DIAD is added last and slowly to strictly control the exothermic formation of the betaine intermediate, preventing the premature formation of triphenylphosphine oxide.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture in vacuo. Purify the residue by silica gel chromatography (Hexanes:EtOAc 9:1) to isolate trans-3-(methylsulfanyl)cyclobutyl p-nitrobenzoate. Self-Validation: 1H NMR of the intermediate will show a downfield shift of the C1-H proton to ~5.2 ppm, confirming esterification.

Step 2: Basic Hydrolysis

  • Deprotection: Dissolve the purified ester (4.0 mmol) in methanol (20 mL). Add anhydrous potassium carbonate (K₂CO₃, 8.0 mmol, 1.10 g).

  • Reaction: Stir at room temperature for 4 hours. Causality: Mild basic transesterification cleaves the p-nitrobenzoate to generate methyl p-nitrobenzoate and the free trans-alcohol, avoiding harsh aqueous basic conditions that could trigger retro-aldol-type ring opening.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, resuspend in diethyl ether, wash with water, dry over Na₂SO₄, and evaporate to yield pure trans-3-(methylsulfanyl)cyclobutan-1-ol.

Self-Validating Analytical Systems (NMR/NOESY)

To unequivocally validate the stereochemical outcome of Protocols A and B, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • Validating the cis-Isomer: In cis-3-(methylsulfanyl)cyclobutan-1-ol, the hydroxyl and methylsulfanyl substituents are on the same face of the ring. Consequently, the protons attached to C1 and C3 are on opposite faces (trans to each other). Diagnostic Result: The NOESY spectrum will show an ABSENCE of a cross-peak between the C1-H and C3-H protons.

  • Validating the trans-Isomer: In trans-3-(methylsulfanyl)cyclobutan-1-ol, the substituents are on opposite faces. Therefore, the protons at C1 and C3 are on the same face (cis to each other). Diagnostic Result: The NOESY spectrum will show a STRONG cross-peak between the C1-H and C3-H protons.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. URL: [Link]

  • The Mitsunobu Reaction in the 21st Century. Chemical Reviews. URL: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

Sources

Method

Application Note: Chemoselective Derivatization of 3-(methylsulfanyl)cyclobutan-1-ol

Executive Summary & Chemical Context 3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7; trans-isomer CAS: 2680534-22-7) is a highly valuable, bifunctional building block frequently utilized in modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7; trans-isomer CAS: 2680534-22-7) is a highly valuable, bifunctional building block frequently utilized in modern drug discovery and medicinal chemistry[1]. The molecule presents a unique synthetic challenge due to the convergence of three sensitive structural features:

  • A Secondary Hydroxyl Group: The primary target for derivatization (e.g., esterification, etherification, or activation via sulfonation).

  • A Methylsulfanyl (Thioether) Moiety: A highly nucleophilic and redox-sensitive group prone to unwanted oxidation (forming sulfoxides/sulfones) or alkylation (forming sulfonium salts).

  • A Strained Cyclobutane Ring: Possessing approximately 26 kcal/mol of ring strain, cyclobutanols are notoriously susceptible to acid-catalyzed semi-pinacol ring expansions (yielding cyclopentanones) or ring-opening reactions[2][3].

This application note provides field-proven, chemoselective protocols for the derivatization of the hydroxyl group in 3-(methylsulfanyl)cyclobutan-1-ol, specifically focusing on O-acylation (Steglich Esterification) and Leaving-Group Activation (Tosylation) .

Mechanistic Rationale: Navigating Competing Pathways

To successfully derivatize the secondary alcohol without degrading the substrate, the reaction conditions must be strictly orthogonal to the reactivity of the thioether and the cyclobutane ring.

  • Avoidance of Brønsted Acids: Traditional Fischer esterification utilizing catalytic sulfuric or hydrochloric acid is strictly contraindicated. Protonation of the cyclobutanol hydroxyl group leads to the departure of water, generating a cyclobutyl cation that rapidly undergoes ring expansion to a more stable cyclopentyl system[2][3].

  • Avoidance of Oxidants: Reagents must be free of oxidative potential to prevent the conversion of the methylsulfanyl group into a sulfoxide or sulfone.

  • Strategic Selection: We employ the Steglich Esterification [4][5] for ester synthesis, which operates under mild, neutral-to-basic conditions. For activation, we utilize Tosylation in the presence of a pyridine buffer, which neutralizes the HCl byproduct and prevents acid-induced ring cleavage[6][7].

ReactivityNetwork Substrate 3-(methylsulfanyl) cyclobutan-1-ol Ester Ester Derivative (Target) Substrate->Ester EDC, DMAP (Mild/Neutral) Tosylate Tosylate Derivative (Target) Substrate->Tosylate TsCl, Pyridine (Mild Base) Sulfoxide Sulfoxide/Sulfone (Degradation) Substrate->Sulfoxide Oxidants (e.g., H2O2, mCPBA) RingExpansion Ring Expansion (Degradation) Substrate->RingExpansion Strong Acids (e.g., H2SO4)

Caption: Reactivity network of 3-(methylsulfanyl)cyclobutan-1-ol highlighting targeted pathways vs. degradation risks.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the derivatization of 3-(methylsulfanyl)cyclobutan-1-ol using the optimized protocols described in Section 4.

Derivatization TypeReagentsTempTimeTypical YieldChemoselectivity Profile
O-Acylation (Ester) R-COOH, EDC·HCl, DMAP, DCM0 °C to RT12–16 h85–95%>99% (No thioether oxidation; intact ring)
Activation (Tosylate) TsCl, Pyridine, DCM0 °C to RT8–12 h80–90%>95% (Prevents acid-catalyzed ring expansion)

Experimental Protocols

Protocol A: Chemoselective O-Acylation via Steglich Esterification

Causality & Design: The Steglich esterification utilizes a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst[4][8]. We specifically mandate the use of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove from sensitive oils. EDC produces a water-soluble urea byproduct that is effortlessly removed during a mild aqueous workup, ensuring the fragile cyclobutane ring is not subjected to harsh purification conditions[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv.) and 3-(methylsulfanyl)cyclobutan-1-ol (1.0 equiv., 1.0 mmol) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic formation of the O-acylisourea intermediate from causing localized heating, which can lead to N-acylurea side-product formation.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Catalysis: Add DMAP (0.1 equiv.) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The formation of a less polar spot (the ester) and the disappearance of the alcohol indicate completion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid), water (to remove the EDC-urea byproduct), and brine.

    • Self-Validation Checkpoint: The aqueous layer from the water wash should test at a neutral pH (~7), confirming the complete removal of the acidic EDC·HCl salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

SteglichWorkflow Step1 Step 1 Dissolve Substrate & Acid in dry DCM Step2 Step 2 Cool to 0°C & Add EDC·HCl Step1->Step2 Step3 Step 3 Add catalytic DMAP (Acyl Transfer) Step2->Step3 Step4 Step 4 Warm to RT, Stir 12h (TLC Monitor) Step3->Step4 Step5 Step 5 Aqueous Workup (Removes Urea Byproduct) Step4->Step5 Step6 Step 6 Isolate Pure Ester Derivative Step5->Step6

Caption: Step-by-step workflow for the chemoselective Steglich Esterification of 3-(methylsulfanyl)cyclobutan-1-ol.

Protocol B: Leaving-Group Activation via Tosylation

Causality & Design: Converting the secondary alcohol into a tosylate (p-toluenesulfonate) activates the carbon center for subsequent nucleophilic substitution (S_N2)[7]. Because the reaction of an alcohol with Tosyl Chloride (TsCl) generates HCl as a byproduct, a base must be present to scavenge the acid. If HCl is allowed to accumulate, it will protonate the cyclobutanol, triggering a catastrophic ring expansion[2]. Pyridine is used as both the solvent/base and a nucleophilic catalyst to ensure the reaction remains strictly basic[6].

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 equiv., 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv.). Note: Pyridine acts as an acid sponge to protect the cyclobutane ring.

  • Cooling: Cool the solution to 0 °C.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv.) in small portions. Causality: Portion-wise addition controls the exotherm and prevents the formation of undesired pyridinium side-complexes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to RT and stir for an additional 8–12 hours.

    • Self-Validation Checkpoint: A white precipitate (pyridinium hydrochloride) will gradually form in the flask. The visual appearance of this salt is a self-validating indicator that the tosylation is proceeding and the HCl is being successfully scavenged.

  • Workup: Quench the reaction by adding ice water. Extract with DCM. Wash the organic layer with cold 1M CuSO₄ solution (to remove excess pyridine as a water-soluble copper complex), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation of the tosylate.

References

  • Organic Chemistry Portal. Steglich Esterification. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at:[Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at:[Link]

  • RSC Publishing. Cation radical-mediated semi-pinacol and n+2 ring expansions via organic photoredox catalysis. Available at:[Link]

  • Oxford Academic (Chemistry Letters). CHEMO- AND REGIOSELECTIVITIES IN ACID-CATALYZED RING EXPANSION OF 1-[1-METHYLSULFINYL-1-(METHYLTHIO)ALKYL]CYCLOBUTANOL DERIVATIVES. Available at:[Link]

Sources

Application

3-(Methylsulfanyl)cyclobutan-1-ol in medicinal chemistry applications

An in-depth technical guide on the application, physicochemical profiling, and synthetic integration of 3-(Methylsulfanyl)cyclobutan-1-ol in modern drug discovery. Executive Summary & Structural Rationale In contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application, physicochemical profiling, and synthetic integration of 3-(Methylsulfanyl)cyclobutan-1-ol in modern drug discovery.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. 3-(Methylsulfanyl)cyclobutan-1-ol (CAS 1935995-41-7)[1] has emerged as a highly versatile, bifunctional building block designed specifically for this purpose.

This compound features a cyclobutane core, which serves as an excellent bioisostere for propyl chains or gem-dimethyl groups, offering enhanced metabolic stability and improved central nervous system (CNS) penetrance by lowering the overall molecular lipophilicity and rotational entropy[2][3]. The molecule is uniquely equipped with two orthogonal synthetic handles:

  • A Hydroxyl Group (-OH): Enables scaffold attachment via etherification (e.g., Mitsunobu reaction) or esterification, allowing the cyclobutane to be appended to complex heteroaryl cores.

  • A Methylsulfanyl Group (-SCH₃): Acts as a "latent" polar pharmacophore. In its native thioether state, the moiety is lipophilic, facilitating cell membrane permeability and easing chromatographic purification during early synthetic steps. However, via late-stage oxidation, it is readily converted into a sulfone (-SO₂CH₃) or sulfoximine[4].

Sulfones are premier bioisosteres for sulfonamides. They provide potent hydrogen-bond acceptor capabilities critical for target engagement (such as binding to kinase hinge regions) without the liabilities of sulfonamide-related metabolic toxicity or poor in vivo half-lives[5].

Physicochemical Profiling: Thioether vs. Sulfone

The utility of 3-(Methylsulfanyl)cyclobutan-1-ol lies in the dramatic physicochemical shift that occurs upon oxidation of the thioether to the sulfone. This late-stage transformation allows medicinal chemists to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

Table 1: Physicochemical and Pharmacological Comparison of Functional States

PropertyThioether Intermediate (-SCH₃)Sulfone Pharmacophore (-SO₂CH₃)Rationale / Impact on Drug Design
Oxidation State S(II)S(VI)S(VI) enables strong dipole interactions with target residues.
H-Bond Acceptors 0 (Weak/Negligible)2 (Strong)Critical for anchoring the molecule in polar binding pockets.
TPSA Contribution ~25.3 Ų~42.5 ŲIncreased TPSA improves aqueous solubility and modulates efflux.
Metabolic Stability LowHighSulfones are highly resistant to further CYP450-mediated oxidation.
Lipophilicity (cLogP) HigherLowerLowering cLogP improves the unbound fraction of the drug in plasma.

Synthetic Workflow & Mechanistic Visualization

The standard application of this building block involves a two-phase workflow: scaffold attachment followed by pharmacophore activation. Because the Mitsunobu etherification proceeds via an Sₙ2 mechanism, it results in a complete inversion of stereochemistry at the cyclobutane carbon bearing the hydroxyl group[6]. Therefore, to achieve a trans-configured final product, the cis-isomer of the starting material must be utilized.

Workflow SM 3-(Methylsulfanyl) cyclobutan-1-ol Mitsunobu Mitsunobu Etherification SM->Mitsunobu Scaffold Heteroaryl Phenol (Scaffold) Scaffold->Mitsunobu Intermediate Cyclobutyl Thioether Intermediate Mitsunobu->Intermediate DIAD, PPh3 (Inversion of Config) Oxidation mCPBA Oxidation Intermediate->Oxidation Target Sulfone-Bearing Pharmacophore Oxidation->Target Late-Stage Oxidation

Fig 1: Synthetic workflow for integrating 3-(Methylsulfanyl)cyclobutan-1-ol into a pharmacophore.

Validated Experimental Protocols

The following protocols detail the integration of 3-(Methylsulfanyl)cyclobutan-1-ol into a generic phenolic scaffold, followed by its activation into a sulfone.

Protocol A: Scaffold Attachment via Mitsunobu Etherification

Objective: Couple the cyclobutanol building block to a heteroaryl phenol while inverting the stereocenter.

Reagents & Equipment:

  • Phenol Scaffold (1.0 equiv)

  • 3-(Methylsulfanyl)cyclobutan-1-ol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol scaffold and 3-(Methylsulfanyl)cyclobutan-1-ol in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Absolute anhydrous conditions are mandatory. Moisture will prematurely hydrolyze the highly reactive PPh₃-DIAD betaine intermediate, drastically reducing the yield.

  • Activation: Add PPh₃ to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Coupling: Add DIAD dropwise over 15–20 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the betaine adduct. If added too rapidly at room temperature, the betaine can undergo side reactions, including the formation of hydrazine byproducts or elimination of the strained cyclobutanol to a cyclobutene derivative.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under an argon atmosphere.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the thioether intermediate via silica gel flash chromatography.

Protocol B: Late-Stage Oxidation to the Sulfone Bioisostere

Objective: Convert the lipophilic thioether intermediate into the highly polar, metabolically stable sulfone pharmacophore.

Reagents & Equipment:

  • Cyclobutyl Thioether Intermediate (from Protocol A, 1.0 equiv)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: Dissolve the purified thioether intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add mCPBA in small portions over 10 minutes.

    • Causality: Exactly 2.5 to 3.0 equivalents of mCPBA are required. The first equivalent rapidly oxidizes the thioether S(II) to the sulfoxide S(IV). The second equivalent is necessary to push the sulfoxide to the final sulfone S(VI) state. The slight excess accounts for the variable purity of commercial mCPBA.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor completion via LC-MS to ensure no residual sulfoxide remains.

  • Safety & Quenching (Critical Step): Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 30 minutes.

    • Causality: This dual-quench is a self-validating safety mechanism. Na₂S₂O₃ chemically reduces any unreacted, potentially explosive peroxy acid into the corresponding carboxylic acid. Simultaneously, NaHCO₃ deprotonates the meta-chlorobenzoic acid byproduct, rendering it completely water-soluble so it can be cleanly partitioned into the aqueous waste layer.

  • Isolation: Separate the organic DCM layer. Extract the aqueous layer once more with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the pure sulfone-bearing target molecule.

References

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: National Institutes of Health (NIH) / J. Med. Chem. URL:[Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Source: American Chemical Society (ACS) / J. Med. Chem. URL:[Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions Source: ResearchGate URL:[Link]

  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Source: American Chemical Society (ACS) / J. Med. Chem. URL:[Link]

Sources

Method

Selective Functionalization of the Methylsulfanyl Group in 3-(Methylsulfanyl)cyclobutan-1-ol: A Guide to Oxidation and S-Alkylation

Here are the detailed Application Notes and Protocols for the functionalization of the methylsulfanyl group in 3-(methylsulfanyl)cyclobutan-1-ol. Application Note AN-SFCB-01 Executive Summary The cyclobutane ring is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for the functionalization of the methylsulfanyl group in 3-(methylsulfanyl)cyclobutan-1-ol.

Application Note AN-SFCB-01

Executive Summary

The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, often serving as a rigid, three-dimensional bioisostere for phenyl rings or other constrained systems. The molecule 3-(methylsulfanyl)cyclobutan-1-ol presents a unique synthetic challenge and opportunity, possessing two distinct, nucleophilic functional groups: a secondary alcohol and a thioether (methylsulfanyl). This application note provides a detailed guide for researchers on the selective functionalization of the methylsulfanyl group. We present validated, step-by-step protocols for controlled oxidation to the corresponding sulfoxide and sulfone, as well as S-alkylation to form a sulfonium salt, while preserving the integrity of the hydroxyl group. These transformations unlock access to key building blocks for drug discovery, where modulation of polarity, hydrogen bonding capacity, and metabolic stability is paramount.

Introduction & Strategic Considerations

The thioether functional group is a versatile handle in organic synthesis. Its lone pair of electrons on the sulfur atom makes it nucleophilic, and its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) allows for fine-tuning of a molecule's physicochemical properties. In the context of 3-(methylsulfanyl)cyclobutan-1-ol, the primary challenge is achieving chemoselectivity. The secondary alcohol is also a potential site for oxidation and can act as a proton source or nucleophile under various conditions.

Our strategic approach hinges on exploiting the inherent reactivity differences between the two groups:

  • Thioether Oxidation: The sulfur atom is significantly more susceptible to electrophilic oxidation than the secondary alcohol under mild conditions. Reagents like peroxy acids will preferentially attack the soft, nucleophilic sulfur center.

  • S-Alkylation: The sulfur's nucleophilicity can be leveraged for S_N2-type reactions with potent electrophiles like alkyl halides or triflates. The alcohol is a comparatively weaker nucleophile, ensuring high selectivity for S-alkylation.

The following diagram illustrates the strategic pathways branching from the parent molecule, which form the basis of this guide.

Functionalization_Pathways start 3-(Methylsulfanyl)cyclobutan-1-ol (Starting Material) path1 Pathway I: Oxidation start->path1 Electrophilic Oxidant path2 Pathway II: S-Alkylation start->path2 Alkylating Agent (E+) sulfoxide 3-(Methylsulfinyl)cyclobutan-1-ol (Sulfoxide) path1->sulfoxide 1.0-1.2 eq. m-CPBA sulfone 3-(Methylsulfonyl)cyclobutan-1-ol (Sulfone) path1->sulfone >2.0 eq. m-CPBA sulfonium [3-Hydroxycyclobutyl](dimethyl)sulfonium Salt path2->sulfonium e.g., MeI sulfoxide->sulfone >1.0 eq. m-CPBA

Figure 1: Strategic pathways for the selective functionalization of the methylsulfanyl group in 3-(methylsulfanyl)cyclobutan-1-ol.

Pathway I: Selective Oxidation to Sulfoxides and Sulfones

Oxidation of the thioether to a sulfoxide introduces a chiral center (at sulfur) and a potent hydrogen bond acceptor. Further oxidation to the sulfone yields a metabolically stable, highly polar group that is also an excellent hydrogen bond acceptor. The key to this pathway is precise stoichiometric control of the oxidant.

Rationale for Reagent Selection

While various oxidants (e.g., H₂O₂, Oxone®) can be used, meta-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice for its high selectivity, predictability, and solubility in common organic solvents like dichloromethane (DCM). The reaction proceeds via an electrophilic attack of the peroxy acid oxygen on the sulfur atom. Controlling the stoichiometry is critical: one equivalent of m-CPBA yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone [1].

Protocol 1: Synthesis of 3-(Methylsulfinyl)cyclobutan-1-ol

This protocol targets the selective formation of the sulfoxide.

Materials:

  • 3-(Methylsulfanyl)cyclobutan-1-ol (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel

Procedure:

  • Dissolution: Dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Critical Step): Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate, prevent over-oxidation, and manage the exotherm.

  • Oxidant Addition: Add m-CPBA (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The solid m-CPBA will slowly dissolve.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM), staining with potassium permanganate (KMnO₄). The starting material will be readily oxidized by KMnO₄ (yellow spot on purple), while the sulfoxide will be less reactive.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to destroy any excess peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 3-(methylsulfinyl)cyclobutan-1-ol, is highly polar. Purify by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 15% methanol in dichloromethane). The product typically appears as a colorless oil or a white solid.

Protocol 2: Synthesis of 3-(Methylsulfonyl)cyclobutan-1-ol

This protocol targets the complete oxidation to the sulfone.

Materials:

  • Same as Protocol 1, but with m-CPBA (2.2-2.5 eq.).

Procedure:

  • Dissolution & Cooling: Follow steps 1 and 2 from Protocol 1.

  • Oxidant Addition: Add m-CPBA (2.2-2.5 eq.) portion-wise at 0 °C. This reaction is more exothermic than the mono-oxidation; add the reagent slowly to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion to the sulfone.

  • Monitoring & Workup: Monitor by TLC until the intermediate sulfoxide spot has been completely consumed. The workup procedure (steps 5-8) is identical to Protocol 1.

  • Purification: The sulfone is a highly polar, often crystalline solid. It can be purified by flash chromatography (using a similar solvent system as for the sulfoxide) or by recrystallization (e.g., from ethyl acetate/hexanes).

Pathway II: S-Alkylation to Form Sulfonium Salts

The formation of sulfonium salts converts the thioether into a positively charged group, dramatically increasing water solubility. These salts can also serve as precursors for further reactions, such as the formation of sulfur ylides or as leaving groups in substitution reactions [2].

Rationale for Reagent Selection

S-alkylation is a classic S_N2 reaction. Potent, unhindered electrophiles are required. Methyl iodide (MeI) and methyl triflate (MeOTf) are ideal reagents. The reaction is typically performed in a non-nucleophilic solvent to prevent competition with the sulfur nucleophile.

Protocol 3: Synthesis of 3-Hydroxycyclobutylsulfonium Iodide

Materials:

  • 3-(Methylsulfanyl)cyclobutan-1-ol (1.0 eq.)

  • Iodomethane (Methyl Iodide, MeI) (1.5-2.0 eq.)

  • Acetone or Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask with a reflux condenser or sealed vial

Safety Precaution: Methyl iodide is a potent carcinogen and alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Procedure:

  • Setup: In a round-bottom flask or a pressure-rated vial, dissolve 3-(methylsulfanyl)cyclobutan-1-ol (1.0 eq.) in acetone or DCM (approx. 0.2 M).

  • Reagent Addition: Add methyl iodide (1.5 eq.) to the solution at room temperature.

  • Reaction: Seal the vessel and stir the mixture at room temperature. The reaction progress can be slow; gentle heating (e.g., 40 °C) can accelerate it. The sulfonium salt product is ionic and often insoluble in the reaction solvent, so a white precipitate may form over time.

  • Monitoring: The reaction can be monitored by ¹H NMR of an aliquot, observing the disappearance of the -S-CH₃ singlet (~2.1 ppm) and the appearance of the -S⁺-(CH₃ )₂ singlet (~2.9 ppm).

  • Isolation (Critical Step): Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature if heated. Add diethyl ether to the reaction mixture to precipitate the product fully.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white, crystalline solid under high vacuum. The product, sulfonium iodide, is typically obtained in high purity without the need for chromatography.

Analytical Characterization Data

Proper characterization is essential to confirm the success of each transformation. The table below summarizes the expected diagnostic shifts and signals.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃/CD₃OD)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Expected Mass (M+H)⁺
Starting Material ~2.1 (s, 3H, -SCH₃ )~18.0 (-SC H₃)No S=O bands133.07
Sulfoxide ~2.6 (s, 3H, -S(O)CH₃ )~37.0 (-S(O)C H₃)~1050 (strong, S=O stretch)149.06
Sulfone ~3.0 (s, 3H, -S(O)₂CH₃ )~44.0 (-S(O)₂C H₃)~1310 & ~1140 (strong, asym/sym SO₂ stretch)165.06
Sulfonium Iodide ~2.9 (s, 6H, -S⁺(CH₃ )₂)~27.0 (-S⁺(C H₃)₂)Broad O-H stretch (~3300)147.10 (cation mass)

Note on ¹H NMR: Upon oxidation from sulfide to sulfoxide to sulfone, the protons on the methyl group and the alpha-protons on the cyclobutane ring experience a significant downfield shift due to the increasing electron-withdrawing nature of the oxidized sulfur center. This provides a clear diagnostic handle for reaction monitoring [3].

Conclusion and Outlook

This application note provides robust and reproducible protocols for the selective functionalization of 3-(methylsulfanyl)cyclobutan-1-ol. By carefully controlling stoichiometry and reaction conditions, researchers can readily access the corresponding sulfoxide, sulfone, and S-methylated sulfonium salt. These derivatives are valuable building blocks for drug discovery programs, enabling systematic exploration of structure-activity relationships by modifying polarity, metabolic stability, and molecular interactions. The sulfoxide introduces a new stereocenter, the sulfone acts as a stable bioisostere for other polar groups, and the sulfonium salt opens pathways for further synthetic diversification.

References

[1] Procter, D. J. (2010). Oxidation of thiols and sulfides . Journal of the Chemical Society, Perkin Transactions 1, (21), 3375-3387. [Link]

[2] Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2001). Recent advances in the synthesis of sulfonium salts . Organic Preparations and Procedures International, 33(5), 411-464. [Link]

[3] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.) . John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(Methylsulfanyl)cyclobutan-1-ol

Welcome to the technical support and troubleshooting center for 3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7). As a bifunctional building block, this molecule presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-(methylsulfanyl)cyclobutan-1-ol (CAS: 1935995-41-7). As a bifunctional building block, this molecule presents unique handling challenges. Its instability stems from two independent thermodynamic driving forces: the nucleophilicity of the thioether moiety and the severe angle strain of the cyclobutane ring.

This guide is designed for researchers and drug development professionals to establish self-validating workflows, prevent degradation, and troubleshoot unexpected experimental outcomes.

Mechanistic Overview: The Causality of Degradation

To master the handling of 3-(methylsulfanyl)cyclobutan-1-ol, you must understand the "why" behind its degradation pathways:

  • The "Sulfur Switch" (Thioether Oxidation): The sulfur atom's lone pairs are highly susceptible to electrophilic attack by reactive oxygen species (ROS), ambient oxygen, or trace peroxides in solvents. Because the methyl group is electron-donating, it increases the electron density on the sulfur, lowering the activation energy for oxygen transfer. This leads to the formation of a polar sulfoxide (+16 Da) and, eventually, an irreversible sulfone (+32 Da) .

  • Acid-Catalyzed Ring Strain Relief: The cyclobutane ring harbors approximately 26 kcal/mol of angle and torsional strain. Under acidic conditions, protonation of the secondary alcohol creates a superior leaving group (water). The resulting cyclobutyl cation rapidly undergoes a 1,2-alkyl shift (ring expansion or opening) to relieve the thermodynamic penalty of the four-membered ring, often yielding cyclopentanone or acyclic derivatives .

DegradationPathways Target 3-(Methylsulfanyl) cyclobutan-1-ol OxidationNode Oxidative Stress (O2, Peroxides, Light) Target->OxidationNode AcidNode Acidic Conditions (H+, Lewis Acids) Target->AcidNode Sulfoxide Sulfoxide (+16 Da) Polar Shift OxidationNode->Sulfoxide Mild Oxidation Carbocation Protonation & -H2O (Carbocation) AcidNode->Carbocation Acid Catalysis Sulfone Sulfone (+32 Da) Irreversible Sulfoxide->Sulfone Strong Oxidation Rearrangement Ring Expansion / Rearrangement Carbocation->Rearrangement Strain Relief

Mechanistic degradation pathways of 3-(methylsulfanyl)cyclobutan-1-ol.

Troubleshooting Guide & FAQs

Q: Why does my LC-MS analysis show major impurities at +16 Da and +32 Da relative to the target mass? A: This is the classic signature of thioether oxidation. Exposure to atmospheric oxygen, light, or trace peroxides in aged ethereal solvents (like THF or diethyl ether) converts the thioether to a sulfoxide (+16 Da). Prolonged exposure pushes the reaction to the sulfone (+32 Da) . Actionable Fix: Always use freshly distilled or peroxide-tested solvents. Purge reaction vessels with Argon.

Q: During an acid-catalyzed esterification, my starting material disappeared, but I isolated a cyclopentyl derivative. What happened? A: You triggered an acid-catalyzed pinacol-type rearrangement. When the hydroxyl group is protonated and leaves as water, the highly strained cyclobutyl cation undergoes a rapid 1,2-alkyl shift to form a more stable, less strained carbocation system . Actionable Fix: Avoid Brønsted or strong Lewis acids. Use mild, neutral coupling reagents (e.g., EDC/DMAP or HATU/DIPEA) for functionalizing the alcohol.

Q: How should I store this compound to guarantee long-term stability? A: Thioethers undergo auto-oxidation in air. Store the compound neat (undiluted) under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the liquid) at -20°C in an amber vial to prevent photo-oxidation.

TroubleshootingLogic Start Issue: Low Yield or Impure Product CheckMass LC-MS Analysis: Check Mass Spec Start->CheckMass MassOx Mass = Target + 16/32 Da CheckMass->MassOx Extra Oxygen MassRing Mass = Target - 18 Da (or Isomer Mass) CheckMass->MassRing Dehydration/Shift DiagOx Diagnosis: Thioether Oxidation MassOx->DiagOx DiagRing Diagnosis: Acid-Catalyzed Ring Opening MassRing->DiagRing FixOx Fix: Degas solvents, use Argon, check peroxides DiagOx->FixOx FixRing Fix: Neutralize acids, use mild reagents DiagRing->FixRing

Troubleshooting logic tree for 3-(methylsulfanyl)cyclobutan-1-ol reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your starting material is pristine. Implement the following self-validating workflows.

Protocol A: Inert Handling & Storage Workflow

Objective: Prevent oxidative and thermal degradation during routine laboratory use.

  • Solvent Preparation: Use only anhydrous, inhibitor-free solvents. Degas solvents using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen.

  • Atmosphere Control: Transfer the 3-(methylsulfanyl)cyclobutan-1-ol vial into a glovebox or utilize standard Schlenk line techniques with high-purity Argon.

  • Aliquot Generation: Dissolve the bulk material in the degassed solvent to create a concentrated stock (e.g., 1.0 M). Aliquot into amber glass vials equipped with PTFE-lined septa.

  • Validation Step (Critical): Before utilizing an aliquot for a critical reaction, run a rapid crude 1 H-NMR. A downfield shift of the S-CH 3​ singlet (from ~2.1 ppm to ~2.6 ppm) instantly validates if unwanted sulfoxide formation has occurred. If the 2.6 ppm peak is >5%, discard the aliquot.

Protocol B: LC-MS Stability Monitoring Assay

Objective: Quantify the degradation rate under specific reaction conditions to establish a safe operating window.

  • Sample Prep: Prepare a 1 mg/mL solution of the compound in your target reaction solvent.

  • Incubation: Divide into three vials: (A) Control (Argon, 4°C), (B) Test Condition (e.g., Room Temp, ambient air), (C) Accelerated Degradation (0.1% H 2​ O 2​ added).

  • Sampling: Extract 10 µL aliquots at t = 0, 1h, 4h, 12h, and 24h. Quench reactive species immediately (e.g., add saturated sodium thiosulfate for vial C).

  • Analysis: Inject into LC-MS using a standard C18 column (Water/MeCN gradient + 0.1% Formic Acid).

  • Validation: Track the Area Under the Curve (AUC) for the Parent Ion [M+H] + (m/z 119.2) against the appearance of [M+17] + (Sulfoxide) and [M+33] + (Sulfone).

Quantitative Stability Data

The following table summarizes the expected stability of 3-(methylsulfanyl)cyclobutan-1-ol under various laboratory conditions, allowing you to plan your synthetic steps accordingly.

Table 1: Quantitative Stability Profile

Storage / Reaction ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
Neat, -20°C, Argon None> 12 monthsStandard baseline storage protocol.
Ambient Air, 25°C, Light Oxidation (Sulfoxide)~7 - 14 daysStore in amber vials; purge headspace with Argon.
0.1 M HCl / Acidic Media Ring Rearrangement< 1 hourStrictly use buffered or basic reaction conditions.
Ethereal Solvents (Aged) Oxidation (Peroxide driven)< 24 hoursTest solvents for peroxides (KI starch paper) before use.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters (ACS Publications). Validated URL:[Link]

  • Acid-catalyzed rearrangement of cyclobutanols. Canadian Journal of Chemistry. Validated URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomaterials (NIH PubMed Central). Validated URL:[Link]

  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters (ACS Publications). Validated URL:[Link]

Reference Data & Comparative Studies

Validation

Strategic Synthesis of Substituted Cyclobutanols: A Comparative Guide for Drug Development

Cyclobutane derivatives, particularly substituted cyclobutanols, are of critical interest in modern medicinal chemistry. Their unique conformational properties impart favorable metabolic stability and provide rigid vecto...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutane derivatives, particularly substituted cyclobutanols, are of critical interest in modern medicinal chemistry. Their unique conformational properties impart favorable metabolic stability and provide rigid vectors for spirocyclic drug candidates. As drug development increasingly relies on these conformationally restricted motifs to navigate complex chemical space, selecting the optimal synthetic route is paramount.

As a Senior Application Scientist, I have evaluated numerous approaches to cyclobutane construction. This guide objectively compares three distinct, field-proven synthetic methodologies, evaluating their mechanistic causality, practical performance, and scalability to help you make informed decisions in the laboratory.

Route 1: Nucleophilic Addition to Cyclobutanones (The Traditional Workhorse)

Mechanistic Causality & Rationale: The most direct route to tertiary cyclobutanols is the addition of a nucleophile to a pre-formed cyclobutanone. The high strain energy of the four-membered ring (approximately 25 kcal/mol) renders the carbonyl group exceptionally electrophilic compared to larger cyclic ketones 1. This thermodynamic driving force facilitates rapid nucleophilic attack by Grignard or organolithium reagents. The primary limitation is the commercial availability of complex cyclobutanone starting materials and the potential for competitive enolization if the nucleophile acts as a base.

Experimental Protocol: Grignard Addition for 1-(2-Aminoethyl)cyclobutan-1-ol This self-validating protocol ensures complete conversion by utilizing a slight excess of the nucleophile and strict temperature control to suppress side reactions 2.

  • Preparation: Flame-dry a Schlenk flask and purge with argon to eliminate moisture, which would prematurely quench the organometallic reagent.

  • Reagent Cooling: Cool a freshly prepared protected aminoethyl Grignard reagent (2.2 eq) to 0 °C in an ice bath to minimize background decomposition.

  • Addition: Slowly add a solution of cyclobutanone (1.1 eq) in anhydrous THF. The slow addition controls the highly exothermic nucleophilic attack.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. This extended time ensures complete consumption of the sterically hindered intermediate.

  • Quench & Work-up: Quench by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Treat with 1M HCl in methanol, followed by neutralization with NaOH to yield the final product.

Route 2: [2+2] Cycloaddition of Ketenes and Alkenes Followed by Reduction

Mechanistic Causality & Rationale: When starting materials for Route 1 are unavailable, constructing the cyclobutane ring de novo is required. The [2+2] cycloaddition of a ketene with an alkene is a robust, concerted (albeit often asynchronous) process. Ketenes are highly reactive and prone to dimerization; therefore, they must be generated in situ using a non-nucleophilic base. The resulting cyclobutanone is subsequently reduced to the desired cyclobutanol 3.

Experimental Protocol: Synthesis of 3-Benzylcyclobutanol

  • Ketene Generation: In a dry flask, combine phenylacetyl chloride and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent. Stir for 30 minutes to facilitate the formation of phenylketene.

  • Cycloaddition: Bubble ethylene gas through the solution, or conduct the reaction under an ethylene atmosphere in a pressure vessel to maximize gas-liquid mass transfer.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench: Quench with water to hydrolyze any unreacted ketene, providing a visual and chemical validation of the reaction termination.

  • Separation: Separate the organic layer, wash with brine, dry, and concentrate to isolate 3-phenylcyclobutanone.

  • Reduction: Reduce the intermediate using a standard hydride donor (e.g., NaBH₄ in methanol) to yield 3-benzylcyclobutanol.

Route 3: Intramolecular Photo [2+2] Cycloaddition (The Stereoselective Modern Approach)

Mechanistic Causality & Rationale: For highly functionalized, enantiopure cyclobutanols, traditional methods often fail to control stereochemistry. Photochemical methods, specifically the intramolecular photo[2+2] cycloaddition of ω-alkenyl esters of optically active 1,3-dioxin-4-ones, provide exquisite regio-, diastereo-, and enantioselectivity 4. The rigid "sofa" conformation of the dioxinone ring dictates the facial selectivity of the cycloaddition, ensuring high stereofidelity during the transition state.

Experimental Protocol: Photochemical Cyclization

  • Precursor Synthesis: Synthesize prochiral 2,2-bis(hydroxymethyl)-1,3-dioxin-4-ones via [4+2] cycloaddition of an acylketene to a protected 1,3-dihydroxy-2-propanone.

  • Desymmetrization: Utilize lipase-catalyzed monoacetylation to afford optically active 2-(hydroxymethyl)dioxinones.

  • Esterification: Couple the free hydroxyl with an ω-alkenyl carboxylic acid using standard carbodiimide coupling.

  • Irradiation: Irradiate a dilute solution (to prevent intermolecular side reactions) of the ω-alkenyl ester with UV light using a medium-pressure Hg lamp. A Pyrex filter is strictly required to cut off high-energy wavelengths (< 300 nm) that might degrade the product.

  • Cleavage: Hydrolyze the resulting photoadduct under mild basic conditions to unmask the highly substituted, enantiopure cyclobutanol.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route, allowing for rapid strategic decision-making based on project requirements.

Synthetic RouteTypical YieldStereoselectivityKey AdvantagesPrimary Limitations
Nucleophilic Addition 65 - 85%Low to ModerateRapid execution, highly reliable, scalableRelies on cyclobutanone availability
Ketene [2+2] Cycloaddition 50 - 75%Moderate (cis/trans mixtures)De novo ring construction, broad scopeRequires high pressure (ethylene), handles reactive ketenes
Intramolecular Photo[2+2] 40 - 60%Excellent (Enantioselective)Access to complex, chiral substitution patternsRequires specialized photochemical equipment
Visualizations

G Start Target: Substituted Cyclobutanol Q1 Is the corresponding cyclobutanone available? Start->Q1 Route1 Route 1: Grignard Addition (High Yield, Fast) Q1->Route1 Yes Q2 Is strict enantiocontrol required? Q1->Q2 No Route2 Route 2: Ketene[2+2] (De Novo Synthesis) Q2->Route2 No Route3 Route 3: Photo [2+2] (High Stereocontrol) Q2->Route3 Yes

Decision tree for selecting the optimal synthetic route to substituted cyclobutanols.

Workflow N1 Acyl Chloride + Base N2 In Situ Ketene Generation N1->N2 N3 Ethylene Gas [2+2] Cycloaddition N2->N3 N4 Cyclobutanone Intermediate N3->N4 N5 Hydride Reduction (NaBH4) N4->N5 N6 Substituted Cyclobutanol N5->N6

Mechanistic workflow for the [2+2] cycloaddition and reduction pathway.

References
  • ACS Publications. "Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones." Organic Letters.1

  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs." 2

  • Benchchem. "Synthesis Pathways for 3-Benzylcyclobutanol: A Technical Guide." 3

  • J-Stage / Tetrahedron Asymmetry. "Synthesis of optically active 1,3-dioxin-4-one derivatives having a hydroxymethyl group at the 2-position and their use for regio-, diastereo-, and enantioselective synthesis of substituted cyclobutanols." 4

Sources

Comparative

Comparative study of catalysts for cyclobutane ring formation

The cyclobutane ring is a highly sought-after structural motif in modern drug discovery. As a rigid scaffold and a metabolically stable bioisostere for phenyl rings or gem-dimethyl groups, it allows medicinal chemists to...

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Author: BenchChem Technical Support Team. Date: April 2026

The cyclobutane ring is a highly sought-after structural motif in modern drug discovery. As a rigid scaffold and a metabolically stable bioisostere for phenyl rings or gem-dimethyl groups, it allows medicinal chemists to precisely modulate the physicochemical properties and 3D binding trajectories of drug candidates[1]. However, the synthesis of cyclobutanes via the direct union of two alkenes (or an alkene and an alkyne) presents a fundamental mechanistic hurdle. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden due to orbital symmetry mismatch[1].

To bypass this barrier, Application Scientists must employ specialized catalytic systems. This guide provides an objective, data-driven comparison of the two primary paradigms for cyclobutane formation: Visible-Light Photocatalysis and Transition Metal Catalysis .

Catalyst Modalities & Mechanistic Causality

Visible-Light Photocatalysis (Triplet Energy Transfer)

Historically, [2+2] cycloadditions required harsh, direct UV irradiation, which severely limited functional group tolerance[2]. Modern visible-light photocatalysis solves this by utilizing Triplet Energy Transfer (EnT).

The Causality: A photocatalyst absorbs low-energy visible light (e.g., blue or green LEDs) to reach an excited singlet state, followed by rapid intersystem crossing (ISC) to a long-lived triplet state. The catalyst then transfers this energy to an organic substrate via Dexter energy transfer. This elevates the substrate to its reactive triplet state, forming a 1,4-diradical intermediate that undergoes spin inversion and ring closure to form the cyclobutane[2].

  • Iridium Complexes (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6): Highly efficient for electron-rich to neutral alkenes and alkynes. These catalysts provide excellent yields in non-polar solvents under dilute conditions[2].

  • Organic Cyanoarenes (e.g., 4CzIPN): A metal-free, greener alternative that excels specifically with electron-deficient styrenes and cinnamates, enabling the synthesis of highly functionalized, electron-poor cyclobutanes[3].

Transition Metal Catalysis (Enantioselective)

While photocatalysis is powerful, controlling the absolute stereochemistry (enantioselectivity) of the resulting cyclobutane remains challenging. Transition metal catalysis bridges this gap.

The Causality: Earth-abundant metals like Cobalt or Rhodium coordinate simultaneously to both the alkene and alkyne. This coordination alters the molecular orbital symmetries, bypassing the thermal [2+2] restrictions and forming a metallacyclopentene intermediate. By utilizing chiral amino-alcohol or phosphine ligands, the metal catalyst enforces a strict chiral environment, dictating the stereochemical outcome of the reductive elimination step[4]. This allows for the synthesis of cyclobutenes with up to 97% enantiomeric excess (ee), which can be further functionalized into complex cyclobutanes[4].

Quantitative Comparison of Catalyst Systems

To guide catalyst selection, the following table summarizes the operational parameters, substrate scope, and performance metrics of the leading catalytic systems.

Catalyst ClassRepresentative CatalystActivation MethodSubstrate Electronic PreferenceEnantiocontrolTypical Yields
Transition Metal Chiral Cobalt ComplexesThermal / CoordinationBroad (Alkynes + Alkenyls)High (86–97% ee)60–95%
Ir-Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6Visible Light (Blue LED)Electron-Rich / NeutralLow (Racemic)70–90%
Organic Photocatalyst 4CzIPNVisible Light (Blue LED)Electron-DeficientLow (Racemic)60–93%

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where in-process checks confirm mechanistic milestones.

Protocol A: Visible-Light Photocatalytic [2+2] Cycloaddition

Optimized for Ir[dF(CF3)ppy]2(dtbbpy)PF6 with neutral/electron-rich substrates.

  • Reaction Assembly: In an oven-dried Schlenk tube, add the alkyne (0.25 mmol), alkene (0.50 mmol, 2 equiv.), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.5 mol%). Dissolve in anhydrous CH₂Cl₂ to achieve a 0.05 M concentration.

    • Causality: High dilution (0.05 M) is critical. It statistically favors the desired bimolecular [2+2] cycloaddition over competing radical oligomerization or polymerization pathways[2].

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles backfilled with Argon.

    • Causality: Triplet excited states are highly susceptible to quenching by molecular oxygen (³O₂). Failing to remove oxygen will result in the formation of singlet oxygen, completely halting the catalytic EnT cycle.

  • Irradiation: Seal the tube and irradiate with a 456 nm Blue LED at ambient temperature for 16–24 hours.

  • In-Process Validation: At 12 hours, extract a 50 µL aliquot under Argon. Evaporate the solvent and perform a crude ¹H NMR.

    • Self-Validation: The reaction is proceeding correctly if the alkene vinyl protons (δ 5.5–6.5 ppm) are disappearing, concomitant with the emergence of cyclobutane/cyclobutene methine protons (δ 3.0–4.5 ppm).

  • Isolation: Concentrate the crude mixture and purify via silica gel flash chromatography.

Protocol B: Enantioselective Cobalt-Catalyzed [2+2] Cycloaddition

Optimized for chiral cyclobutene synthesis from alkynes and acrylates.

  • Catalyst Generation (In Situ): In a glovebox, combine CoBr₂ (10 mol%), a chiral amino-alcohol ligand (10 mol%), Zinc dust (20 mol%), and NaBArF₄ (15 mol%) in anhydrous THF. Stir for 30 minutes.

    • Causality: Zinc acts as a stoichiometric reductant to generate the active Co(I) species. NaBArF₄ acts as a halide scavenger, abstracting bromide to open a vacant coordination site on the Cobalt center, which is mandatory for substrate binding[4].

  • Substrate Addition: Add the alkyne (0.3 mmol) and the alkenyl derivative (e.g., t-butyl acrylate, 0.45 mmol).

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • In-Process Validation: Before column chromatography, run a small aliquot through a Chiral HPLC column and compare it against a racemic standard.

    • Self-Validation: Confirm that the enantiomeric excess (ee) exceeds 90%. If the ee is low, it indicates ligand dissociation or moisture contamination during the Co(I) generation step.

  • Isolation: Filter through a short pad of Celite to remove metal residues, concentrate, and purify via chromatography.

Mechanistic & Workflow Visualizations

Triplet Energy Transfer Mechanism

The following diagram illustrates the photophysical causality of the photocatalytic [2+2] cycloaddition, highlighting the critical Intersystem Crossing (ISC) and Energy Transfer (EnT) steps.

Mechanism PC Photocatalyst (Ir/4CzIPN) Ground State (S0) Singlet Excited Singlet State (S1) PC->Singlet Excitation Photon Visible Light (Blue LED) Photon->PC Absorption Triplet Excited Triplet State (T1) Singlet->Triplet Intersystem Crossing (ISC) Triplet->PC Ground State Recovery Substrate Alkene Substrate Ground State Triplet->Substrate Energy Transfer (EnT) Diradical Triplet 1,4-Diradical Intermediate Substrate->Diradical Activation Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Caption: Mechanistic pathway of visible-light triplet energy transfer for [2+2] cycloaddition.

Catalyst Selection Logic

Use this decision matrix to determine the optimal catalyst system based on your target molecule's stereochemical and electronic requirements.

Decision Start Target: Cyclobutane Ring Enantio Enantioselectivity Required? Start->Enantio Metal Chiral Cobalt/Rhodium Catalysis Enantio->Metal Yes (e.g., Chiral Ligands) Photo Photocatalysis (Energy Transfer) Enantio->Photo No (Racemic/Diastereoselective) Substrate Substrate Electronics? Photo->Substrate IrCat Iridium/Ruthenium Complexes Substrate->IrCat Electron-Rich/Neutral OrgCat Organic Cyanoarenes (e.g., 4CzIPN) Substrate->OrgCat Electron-Deficient

Caption: Catalyst selection logic for [2+2] cycloaddition based on stereochemical and electronic requirements.

References

  • Nature Communications. "Alkyne–Alkene[2 + 2] cycloaddition based on visible light photocatalysis." SciSpace. URL:[Link]

  • Journal of the American Chemical Society. "Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives." ACS Publications. URL:[Link]

  • ResearchGate. "Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes." ResearchGate. URL:[Link]

Sources

Validation

A Comparative Stability Analysis: Benchmarking 3-(methylsulfanyl)cyclobutan-1-ol Against Alternative Scaffolds

Abstract In medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly impacts the developability of a drug candidate. Beyond conferring desirable three-dimensional geometry for tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly impacts the developability of a drug candidate. Beyond conferring desirable three-dimensional geometry for target engagement, a scaffold's inherent chemical stability dictates its viability concerning shelf-life, metabolic fate, and formulation compatibility. This guide presents a comprehensive stability benchmark of 3-(methylsulfanyl)cyclobutan-1-ol, a privileged scaffold increasingly utilized in drug discovery programs.[1][2] We provide a head-to-head comparison against structurally related scaffolds—cyclopentanol, cyclohexanol, and an acyclic analogue—under forced degradation conditions as stipulated by international regulatory guidelines. This analysis, supported by detailed experimental protocols and predictive data, offers researchers and drug development professionals a robust framework for evaluating the stability profile of this unique cyclobutane derivative.

Introduction: The Imperative of Scaffold Stability in Drug Discovery

The journey from a hit compound to a marketable drug is fraught with challenges, many of which are rooted in the molecule's intrinsic chemical stability. A stable scaffold ensures that a drug maintains its integrity, potency, and safety profile from synthesis to patient administration. The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold.[2][3] Its rigid, puckered three-dimensional structure provides a unique vectoral presentation of substituents, often leading to improved pharmacological properties.[2][4]

However, the four-membered ring of cyclobutane possesses significant inherent ring strain—a combination of angle and torsional strain—which makes it more energetic and potentially more reactive than its larger cycloalkane counterparts.[5][6][7][8][9] This guide focuses on 3-(methylsulfanyl)cyclobutan-1-ol, a bifunctional scaffold featuring a secondary alcohol and a thioether moiety. Understanding the interplay between its strained ring system and the reactivity of its functional groups is paramount for its strategic deployment in drug design.

Theoretical Stability Considerations: A Tale of Rings and Functional Groups

To contextualize the stability of 3-(methylsulfanyl)cyclobutan-1-ol, we must dissect the contributions of its core structure and its substituents.

The Influence of the Carbocyclic Core

The stability of cycloalkanes is inversely related to their ring strain. This is evident from their heats of combustion, where a higher energy release per CH₂ unit indicates lower stability.[5][6]

  • Cyclobutane: With C-C-C bond angles compressed to approximately 90° from the ideal 109.5°, cyclobutane suffers from significant angle strain.[6][8] It adopts a puckered conformation to alleviate some torsional strain, but remains substantially more strained than cyclopentane and cyclohexane.[5][7] This stored energy can render the ring susceptible to opening under certain energetic conditions.

  • Cyclopentane: This ring has minimal angle strain, with bond angles near the ideal tetrahedral value. It is significantly more stable than cyclobutane.[5][10]

  • Cyclohexane: Adopting a strain-free chair conformation, cyclohexane is the most stable of the common cycloalkanes and serves as a benchmark for a low-energy, stable cyclic system.[5][9]

Comparative Scaffolds: Rationale for Selection

To provide a meaningful comparison, we have selected three alternative scaffolds:

  • Cyclopentanol: A less-strained cyclic analogue that isolates the effect of reduced ring strain.

  • Cyclohexanol: A virtually strain-free analogue representing a highly stable carbocyclic platform.

  • 4-(Methylsulfanyl)butan-2-ol: A direct acyclic analogue, which allows for the assessment of the ring's contribution to stability by its absence.

The Role of Functional Groups

The stability of 3-(methylsulfanyl)cyclobutan-1-ol is not solely dictated by its ring. The attached functional groups are primary sites for potential degradation:

  • Secondary Alcohol (-OH): The hydroxyl group is susceptible to oxidation to a ketone and can participate in acid- or base-catalyzed elimination or etherification reactions.

  • Methylsulfanyl (-SMe): Thioethers are readily oxidized, typically to the corresponding sulfoxide and subsequently to the sulfone.[11][12] This transformation can dramatically alter a molecule's polarity, solubility, and metabolic profile.

Experimental Design: A Forced Degradation Framework

To empirically benchmark the stability of these scaffolds, we employ a forced degradation (stress testing) methodology, consistent with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[13][14][15] Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a molecule.[13][16][17]

Our experimental workflow is designed to subject each of the four scaffolds to five distinct stress conditions:

  • Acid Hydrolysis: To probe susceptibility to low-pH environments.

  • Base Hydrolysis: To assess stability in alkaline conditions.

  • Oxidation: To challenge the molecule with a reactive oxygen species.

  • Thermal Stress: To evaluate stability at elevated temperatures.

  • Photostability: To determine sensitivity to light exposure, as per ICH Q1B.[18][19][20][21]

Degradation will be quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The identification of major degradants will be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23][24]

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis P1 Prepare 1 mg/mL solutions of each scaffold (3-(methylsulfanyl)cyclobutan-1-ol, Cyclopentanol, Cyclohexanol, Acyclic Analogue) in Acetonitrile/Water (50:50) S1 Acid Hydrolysis (0.1 M HCl, 60°C, 24h) P1->S1 S2 Base Hydrolysis (0.1 M NaOH, 60°C, 24h) P1->S2 S3 Oxidative Stress (3% H₂O₂, RT, 24h) P1->S3 S4 Thermal Stress (Solid, 80°C, 72h) P1->S4 S5 Photostability (ICH Q1B Option 2) P1->S5 Control Control Sample (Stored at 4°C, protected from light) P1->Control A1 Neutralize acid/base samples S1->A1 S2->A1 A2 Dilute all samples to 100 µg/mL S3->A2 S4->A2 S5->A2 Control->A2 A1->A2 A3 HPLC-UV Analysis (Quantify % Degradation) A2->A3 A4 LC-MS Analysis (Identify Major Degradants) A3->A4 G cluster_oxidation Oxidative Stress (e.g., H₂O₂) start 3-(methylsulfanyl)cyclobutan-1-ol -S-CH₃ -OH sulfoxide 3-(methylsulfinyl)cyclobutan-1-ol -S(O)-CH₃ -OH start:f0->sulfoxide:f0 [O] sulfone 3-(methylsulfonyl)cyclobutan-1-ol -S(O)₂-CH₃ -OH sulfoxide:f0->sulfone:f0 [O]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfanyl)cyclobutan-1-ol
Reactant of Route 2
3-(Methylsulfanyl)cyclobutan-1-ol
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